1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
“1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It is a white powder and is stored in a refrigerator . .
Synthesis Analysis
This compound is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m0/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 245.28 . It is a solid at room temperature . The density is predicted to be 1.13±0.1 g/cm3 .Scientific Research Applications
Synthesis and Reduction in Organic Chemistry
1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate plays a crucial role in the synthesis and reduction processes in organic chemistry. For instance, it's involved in the synthesis of ketoesters derived from hydroxyproline, as demonstrated by King, Armstrong, and Keller (2005). These ketoesters are significant in various organic reactions and compound formations (King et al., 2005).
Chiral Auxiliary and Dipeptide Synthesis
This compound is also used as a chiral auxiliary and a building block in dipeptide synthesis. Studer, Hintermann, and Seebach (1995) highlighted its role in producing enantiomerically pure compounds, which are essential in synthesizing specific peptides and amino acids (Studer et al., 1995).
Mechanistic Studies in Organic Chemistry
In mechanistic studies, this compound is involved in observing tert-butyloxycarbonyl (Boc) group migration, as explored by Xue and Silverman (2010). Understanding such migrations is crucial for predicting and controlling reactions in synthetic organic chemistry (Xue & Silverman, 2010).
Medicinal Chemistry Applications
Moreover, derivatives of this compound are valuable in medicinal chemistry, particularly in synthesizing inhibitors and other biologically active compounds, as researched by Singh and Umemoto (2011) (Singh & Umemoto, 2011).
Intermediate in Jak3 Inhibitor Synthesis
It also serves as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, a process outlined by Chen Xin-zhi (2011) (Xin-zhi, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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